molecular formula C16H15BrClNO3S B13874363 N-(4-bromo-3-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide

N-(4-bromo-3-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide

Cat. No.: B13874363
M. Wt: 416.7 g/mol
InChI Key: PIGHUSLQTUYEAV-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of bromine, chlorine, and ethylsulfonyl functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-chloroaniline and 4-ethylsulfonylbenzoyl chloride.

    Acylation Reaction: The 4-bromo-3-chloroaniline undergoes an acylation reaction with 4-ethylsulfonylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired acetamide compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The ethylsulfonyl group can undergo oxidation or reduction reactions under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products with different substituents replacing bromine or chlorine.

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Reduced forms of the ethylsulfonyl group.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins.

    Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-3-chlorophenyl)-2-phenylacetamide: Lacks the ethylsulfonyl group.

    N-(4-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide: Lacks the bromine atom.

    N-(4-bromo-3-chlorophenyl)-2-(4-methylsulfonylphenyl)acetamide: Contains a methylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

N-(4-bromo-3-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, as well as the ethylsulfonyl group

Properties

Molecular Formula

C16H15BrClNO3S

Molecular Weight

416.7 g/mol

IUPAC Name

N-(4-bromo-3-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide

InChI

InChI=1S/C16H15BrClNO3S/c1-2-23(21,22)13-6-3-11(4-7-13)9-16(20)19-12-5-8-14(17)15(18)10-12/h3-8,10H,2,9H2,1H3,(H,19,20)

InChI Key

PIGHUSLQTUYEAV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Br)Cl

Origin of Product

United States

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